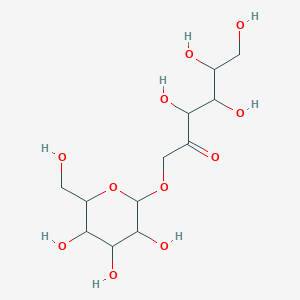
Tert-butyl (5-hydroxy-5-methylhex-1-en-3-yl)carbamate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-Boc-(+/-)-4-amino-2-methylhex-5-ene-2-ol is a compound that features a tert-butoxycarbonyl (Boc) protecting group attached to an amino alcohol The Boc group is commonly used in organic synthesis to protect amines from undesired reactions during multi-step synthesis processes
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N-Boc-(+/-)-4-amino-2-methylhex-5-ene-2-ol typically involves the protection of the amino group using di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the Boc group. The amino alcohol is first dissolved in a suitable solvent like dichloromethane, and then Boc2O and the base are added. The reaction mixture is stirred at room temperature until the reaction is complete, which can be monitored by thin-layer chromatography (TLC).
Industrial Production Methods
In an industrial setting, the production of N-Boc-(+/-)-4-amino-2-methylhex-5-ene-2-ol can be scaled up using similar reaction conditions. The process involves the use of large reactors with precise temperature and pH control to ensure high yield and purity. The product is typically purified by recrystallization or column chromatography to remove any impurities.
Analyse Des Réactions Chimiques
Types of Reactions
N-Boc-(+/-)-4-amino-2-methylhex-5-ene-2-ol can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the compound into different alcohols or amines.
Substitution: The Boc group can be substituted with other protecting groups or functional groups.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used under acidic or basic conditions.
Reduction: Common reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).
Substitution: The Boc group can be removed using acidic conditions, such as treatment with trifluoroacetic acid (TFA) or hydrochloric acid (HCl).
Major Products Formed
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of primary or secondary alcohols.
Substitution: Formation of free amines or other protected amines.
Applications De Recherche Scientifique
N-Boc-(+/-)-4-amino-2-methylhex-5-ene-2-ol has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Employed in the study of enzyme mechanisms and protein interactions.
Medicine: Investigated for its potential use in drug development and as a building block for pharmaceuticals.
Industry: Utilized in the production of fine chemicals and as a precursor for various functional materials.
Mécanisme D'action
The mechanism of action of N-Boc-(+/-)-4-amino-2-methylhex-5-ene-2-ol involves the protection of the amino group, which prevents it from participating in unwanted side reactions. The Boc group is stable under basic conditions but can be removed under acidic conditions, allowing for selective deprotection and further functionalization of the molecule. The molecular targets and pathways involved depend on the specific application and the nature of the reactions it undergoes.
Comparaison Avec Des Composés Similaires
N-Boc-(+/-)-4-amino-2-methylhex-5-ene-2-ol can be compared with other Boc-protected amino alcohols and amines:
N-Boc-2-aminoethanol: Similar in structure but with a shorter carbon chain.
N-Boc-3-amino-1-propanol: Another Boc-protected amino alcohol with different chain length and functional groups.
N-Boc-4-amino-1-butanol: Features a longer carbon chain and different reactivity.
The uniqueness of N-Boc-(+/-)-4-amino-2-methylhex-5-ene-2-ol lies in its specific structure, which provides distinct reactivity and applications compared to other Boc-protected compounds.
Propriétés
Formule moléculaire |
C12H23NO3 |
|---|---|
Poids moléculaire |
229.32 g/mol |
Nom IUPAC |
tert-butyl N-(5-hydroxy-5-methylhex-1-en-3-yl)carbamate |
InChI |
InChI=1S/C12H23NO3/c1-7-9(8-12(5,6)15)13-10(14)16-11(2,3)4/h7,9,15H,1,8H2,2-6H3,(H,13,14) |
Clé InChI |
IGQCMTDWAFVUFQ-UHFFFAOYSA-N |
SMILES canonique |
CC(C)(C)OC(=O)NC(CC(C)(C)O)C=C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![(1-Methoxy-2,11-dimethyl-7-methylidene-6-oxo-5,14-dioxatricyclo[9.2.1.04,8]tetradecan-9-yl) 2-methylpropanoate](/img/structure/B15130195.png)

![1H-Cyclopenta[c]furan-1-one,3,3a,6,6a-tetrahydro-, (3aR,6aS)-rel-](/img/structure/B15130219.png)
![Quinolinium, 1-(2-hydroxyethyl)-4-[3-(3-methyl-2(3H)-benzothiazolylidene)-1-propen-1-yl]-, tetrafluoroborate(1-)](/img/structure/B15130224.png)
![4'-(2-aminoethyl)-3',6',10,11b-tetramethylspiro[2,3,4,6,6a,6b,7,8,11,11a-decahydro-1H-benzo[a]fluorene-9,2'-3,3a,5,6,7,7a-hexahydrofuro[3,2-b]pyridine]-3-ol](/img/structure/B15130225.png)

![6,15,24,33-Tetratert-butyl-2,11,20,29,37,38,39,40-octazanonacyclo[28.6.1.13,10.112,19.121,28.04,9.013,18.022,27.031,36]tetraconta-1(36),2,4(9),5,7,10,12,14,16,18,21,23,25,27,30,32,34-heptadecaene](/img/structure/B15130239.png)

![2-(3,4-Dimethoxyphenyl)-7-methoxy-5-[(6-O-beta-D-xylopyranosyl-beta-D-glucopyranosyl)oxy]-4H-1-benzopyran-4-one](/img/structure/B15130259.png)

![(1S,3R,4S,6R)-N-Boc-6-amino-2,2-dimethyltetrahydrocyclopenta[1.3]dioxole-4-carb acid](/img/structure/B15130268.png)
![[1-hexadecanoyloxy-3-[(9E,12E)-octadeca-9,12-dienoyl]oxypropan-2-yl] (E)-octadec-9-enoate](/img/structure/B15130276.png)

